molecular formula C22H20N2O5 B5055330 methyl 4-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate

methyl 4-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate

Cat. No. B5055330
M. Wt: 392.4 g/mol
InChI Key: COKYGFZXMFQQKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate, also known as MFA-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a derivative of benzoate and has a molecular weight of 429.49 g/mol.

Mechanism of Action

The mechanism of action of methyl 4-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. methyl 4-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. Moreover, methyl 4-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
methyl 4-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). methyl 4-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate has also been found to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Moreover, methyl 4-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate has been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and angiogenesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 4-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate in lab experiments is its versatility. It can be used in a wide range of assays and experiments, including cell culture, animal models, and biochemical assays. Additionally, methyl 4-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate is relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of using methyl 4-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate is its potential toxicity. While methyl 4-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate has been found to be relatively safe in vitro and in animal models, its toxicity in humans is not fully understood. Therefore, caution should be exercised when working with methyl 4-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate, and appropriate safety measures should be taken.

Future Directions

There are numerous future directions for the research on methyl 4-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate. One potential area of focus is the development of new anticancer therapies based on methyl 4-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate. Further studies are needed to elucidate the mechanism of action of methyl 4-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate and identify its molecular targets. Additionally, the potential use of methyl 4-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate in the treatment of chronic pain and inflammation warrants further investigation. Moreover, the antibacterial and antifungal properties of methyl 4-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate could be explored for the development of new antimicrobial agents. Finally, the safety and toxicity of methyl 4-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate in humans need to be thoroughly investigated before it can be used in clinical settings.

Synthesis Methods

The synthesis of methyl 4-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate involves the reaction between 4-aminobenzoic acid and 2-furoyl chloride, followed by the addition of 4-methylphenylhydrazine and methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, and the final product is obtained through a series of purification steps. The synthesis of methyl 4-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate is a complex process that requires careful handling of the reagents and optimization of reaction conditions.

Scientific Research Applications

Methyl 4-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate has numerous potential applications in scientific research. It has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo. methyl 4-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate has also been studied for its anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, methyl 4-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate has been found to have antibacterial and antifungal properties, which could be useful in the development of new antimicrobial agents.

properties

IUPAC Name

methyl 4-[[1-(furan-2-carbonylamino)-2-(4-methylphenyl)-2-oxoethyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c1-14-5-7-15(8-6-14)19(25)20(24-21(26)18-4-3-13-29-18)23-17-11-9-16(10-12-17)22(27)28-2/h3-13,20,23H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKYGFZXMFQQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)C(=O)OC)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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